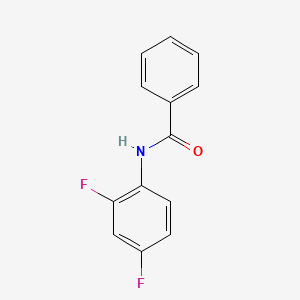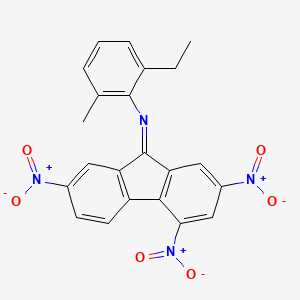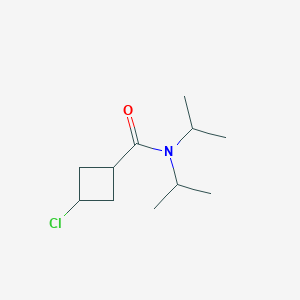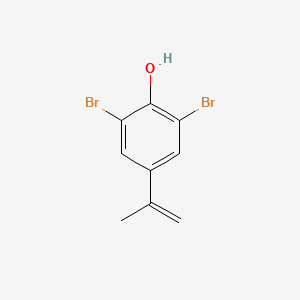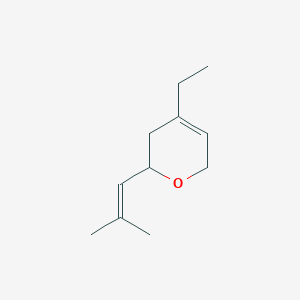
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is an organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of an ethyl group and a 2-methylprop-1-en-1-yl group attached to the pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-ethyl-2-buten-1-ol with an acid catalyst can lead to the formation of the desired pyran compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran: Unique due to its specific substituents and structural configuration.
2,3-Dihydro-4H-pyran: Lacks the ethyl and 2-methylprop-1-en-1-yl groups, resulting in different chemical properties.
4-Methyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl and 2-methylprop-1-en-1-yl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological activities. These structural features distinguish it from other pyran derivatives and contribute to its diverse applications in research and industry.
属性
CAS 编号 |
143913-60-4 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC 名称 |
4-ethyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-4-10-5-6-12-11(8-10)7-9(2)3/h5,7,11H,4,6,8H2,1-3H3 |
InChI 键 |
WMBOZKLQUAEIEY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CCOC(C1)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


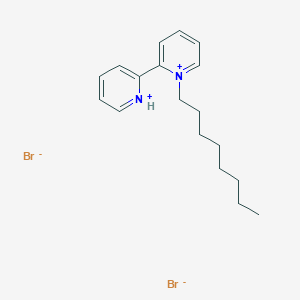
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)

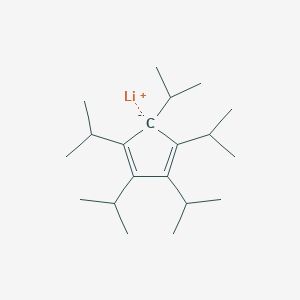

![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
